molecular formula C21H16BrN3O B11081275 1-[2-(3-Bromophenyl)-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone

1-[2-(3-Bromophenyl)-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone

Cat. No.: B11081275
M. Wt: 406.3 g/mol
InChI Key: ADMSWGFDIHMNTQ-UHFFFAOYSA-N
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Description

1-[2-(3-Bromophenyl)-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a bromophenyl group, a methyl group, and a phenyl group attached to a pyrazolo[1,5-a]pyrimidine core, making it a molecule of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3-Bromophenyl)-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions For example, the synthesis might start with the preparation of a bromophenyl-substituted hydrazine, which is then reacted with a suitable diketone to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3-Bromophenyl)-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[2-(3-Bromophenyl)-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(3-Bromophenyl)-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-Bromophenyl)-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone
  • 1-[2-(3-Chlorophenyl)-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone
  • 1-[2-(3-Bromophenyl)-7-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethanone

Uniqueness

The uniqueness of 1-[2-(3-Bromophenyl)-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromophenyl group, in particular, can enhance its interactions with certain molecular targets, making it a valuable compound for research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H16BrN3O

Molecular Weight

406.3 g/mol

IUPAC Name

1-[2-(3-bromophenyl)-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone

InChI

InChI=1S/C21H16BrN3O/c1-13-18(14(2)26)12-23-21-19(15-7-4-3-5-8-15)20(24-25(13)21)16-9-6-10-17(22)11-16/h3-12H,1-2H3

InChI Key

ADMSWGFDIHMNTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC2=C(C(=NN12)C3=CC(=CC=C3)Br)C4=CC=CC=C4)C(=O)C

Origin of Product

United States

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